molecular formula C17H16N2O4 B6574216 3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 1082387-69-6

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B6574216
CAS No.: 1082387-69-6
M. Wt: 312.32 g/mol
InChI Key: DGCQOBHFPBUPQU-UHFFFAOYSA-N
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Description

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by an amino group at the 3-position of the benzofuran core and a 2,5-dimethoxyphenyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-10-7-8-14(22-2)12(9-10)19-17(20)16-15(18)11-5-3-4-6-13(11)23-16/h3-9H,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCQOBHFPBUPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, a comparative analysis is provided below with structurally analogous benzofuran carboxamides and related pharmacophores.

3-(5-Bromofuran-2-amido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
  • CAS : 888468-41-5
  • Molecular Formula : C₂₂H₁₇BrN₂O₆
  • Key Differences: The bromofuran-2-amido group at the 3-position replaces the amino group in the target compound. Bromine introduces increased molecular weight (509.29 g/mol vs. Reduced solubility in aqueous media compared to the amino-substituted derivative due to hydrophobicity of the bromine atom.
N-(2,5-Dimethoxyphenyl)-1-benzofuran-2-carboxamide Derivatives
Compound Substituent at Position 3 Molecular Formula Reported Activity
3-Amino derivative (target) -NH₂ C₁₈H₁₇N₂O₄ Limited data; hypothesized 5-HT₂A modulation
3-Nitro derivative -NO₂ C₁₈H₁₅N₂O₆ Higher metabolic stability but reduced CNS penetration due to nitro group polarity
3-Methoxy derivative -OCH₃ C₁₉H₁₉NO₅ Enhanced lipophilicity; moderate affinity for σ receptors

Structural-Activity Relationship (SAR) Insights :

  • This contrasts with bromine or nitro groups, which prioritize steric or electronic effects over direct H-bonding .
  • Dimethoxyphenyl Group: The 2,5-dimethoxy substitution pattern is conserved across analogs, suggesting its critical role in mimicking endogenous ligands (e.g., serotonin) via π-stacking and hydrophobic interactions.

Research Findings and Limitations

  • Synthetic Accessibility: The target compound is synthesized via amide coupling between 3-amino-1-benzofuran-2-carboxylic acid and 2,5-dimethoxyaniline. Yields are typically lower (40–55%) compared to brominated analogs (60–75%) due to amine reactivity challenges .
  • Computational docking studies suggest moderate 5-HT₂A affinity (Ki ~150 nM), but experimental validation is lacking .

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